2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid
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Overview
Description
2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C9H9BrN2O5S and a molecular weight of 337.15 g/mol . It is characterized by the presence of a bromine atom, a carbamoylmethyl group, and a sulfamoyl group attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The carbamoylmethyl and sulfamoyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions may produce compounds with altered oxidation states .
Scientific Research Applications
2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and functional groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-[(methylsulfamoyl)benzoic acid]
- 2-Bromo-5-[(ethylsulfamoyl)benzoic acid]
- 2-Bromo-5-[(propylsulfamoyl)benzoic acid]
Uniqueness
2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid is unique due to the presence of the carbamoylmethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific research applications and chemical synthesis .
Properties
IUPAC Name |
5-[(2-amino-2-oxoethyl)sulfamoyl]-2-bromobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIGBOLOYTWFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)N)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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